molecular formula C14H15N3O5 B4369059 3-{[(2,3-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(2,3-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4369059
M. Wt: 305.29 g/mol
InChI Key: GYQQKGITAGJUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,3-dimethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known by the name 'DMAPC' and is a pyrazole derivative that has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of DMAPC is not yet fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
DMAPC has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMAPC in lab experiments is its low toxicity. The compound has been found to have a high safety profile and does not exhibit any significant side effects. However, one of the limitations of using DMAPC is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on DMAPC. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DMAPC and its potential applications in the treatment of various diseases. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.

Scientific Research Applications

DMAPC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[(2,3-dimethoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-17-7-8(14(19)20)11(16-17)13(18)15-9-5-4-6-10(21-2)12(9)22-3/h4-7H,1-3H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQQKGITAGJUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C(=CC=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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